molecular formula C16H14N2O B1414736 3-{[(Quinolin-8-yl)amino]methyl}phenol CAS No. 1019573-28-4

3-{[(Quinolin-8-yl)amino]methyl}phenol

Cat. No.: B1414736
CAS No.: 1019573-28-4
M. Wt: 250.29 g/mol
InChI Key: GITKOBMDTPUIFX-UHFFFAOYSA-N
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Description

Historical Development of Aminomethylated Quinolines

The historical development of aminomethylated quinolines represents a fascinating evolution in heterocyclic chemistry that spans more than a century of scientific investigation. The foundation for understanding these compounds was established with the original synthesis of 8-aminoquinoline, which involved nitration of quinoline to produce a mixture of 5-nitro and 8-nitro derivatives, followed by separation through distillation and sublimation techniques. The reduction of the 8-nitro isomer using tin powder in the presence of hydrochloric acid yielded the corresponding amines, establishing the fundamental synthetic pathway that would later be adapted for more complex derivatives. This pioneering work laid the groundwork for subsequent modifications that would lead to the development of aminomethylated variants. The introduction of aminomethyl functionality represented a significant advancement in quinoline chemistry, as it provided a versatile handle for further structural modifications while maintaining the essential quinoline pharmacophore.

The modified Mannich reaction emerged as a particularly important synthetic methodology for creating aminomethylated quinoline derivatives, including compounds structurally related to 3-{[(Quinolin-8-yl)amino]methyl}phenol. This reaction, which requires mild conditions and simple chemical reagents, involves three key components: a primary or secondary amine, an aldehyde, and a compound containing an active hydrogen atom. In the context of quinoline chemistry, the quinoline nucleus serves as the active hydrogen provider, enabling the formation of aminoalkylated products through a well-established mechanism. The versatility of this approach has been demonstrated through the synthesis of numerous aminomethylated 8-hydroxyquinoline derivatives, each offering unique structural features and potential applications. The development of microwave-assisted synthesis techniques has further enhanced the efficiency of these transformations, enabling the preparation of complex quinoline derivatives under controlled conditions with improved yields.

The evolution of synthetic methodologies for aminomethylated quinolines has been driven by the recognition of their significant biological activities and potential therapeutic applications. Researchers have developed increasingly sophisticated approaches to introduce specific functional groups and stereochemical features, leading to the creation of compound libraries with diverse structural characteristics. The historical progression from simple nitration and reduction sequences to complex multi-step synthetic routes reflects the growing understanding of structure-activity relationships within this compound class. Contemporary synthetic strategies often employ protecting group chemistry, selective functionalization reactions, and advanced purification techniques to access target compounds with high purity and well-defined structural features. The development of automated synthesis platforms and high-throughput screening methodologies has accelerated the discovery and optimization of new aminomethylated quinoline derivatives, contributing to the continued expansion of this important compound family.

Properties

IUPAC Name

3-[(quinolin-8-ylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-14-7-1-4-12(10-14)11-18-15-8-2-5-13-6-3-9-17-16(13)15/h1-10,18-19H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITKOBMDTPUIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCC3=CC(=CC=C3)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Quinolin-8-yl)amino]methyl}phenol typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Aminomethylation: The quinoline derivative is then subjected to aminomethylation using formaldehyde and an amine source, such as ammonium acetate, under acidic conditions to introduce the aminomethyl group.

    Coupling with Phenol: The final step involves coupling the aminomethylated quinoline with phenol under basic conditions, often using a catalyst like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(Quinolin-8-yl)amino]methyl}phenol undergoes various

Biological Activity

3-{[(Quinolin-8-yl)amino]methyl}phenol, a compound characterized by a quinoline core structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄N₂O. The compound features a quinoline ring system, an amino group, and a phenolic moiety, which contribute to its biological activity and ability to form complexes with metal ions. Its unique structure allows for various chemical transformations, making it a versatile scaffold in drug discovery and organic synthesis.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have demonstrated potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. It has been explored for its ability to induce apoptosis in cancer cells through mechanisms such as the inhibition of anti-apoptotic proteins and the activation of caspases. In vitro studies have shown that certain derivatives can significantly reduce cell viability in human cancer cell lines, including A549 and HCT116 .

Antioxidant Activity

The presence of both nitrogen and oxygen donor atoms in this compound enhances its chelation capabilities, which are crucial for its antioxidant properties. This compound can mitigate oxidative stress by scavenging free radicals and chelating metal ions that catalyze oxidative reactions, thus providing potential neuroprotective effects .

Synthesis Methods

The synthesis of this compound can be achieved through several classical and modern methods:

  • Gould–Jacob Synthesis : A traditional method involving the reaction of quinoline derivatives with amines.
  • Friedländer Synthesis : Utilizes an acid-catalyzed condensation reaction to form quinoline derivatives.
  • Transition Metal-Catalyzed Reactions : More recent approaches involve the use of catalysts to enhance reaction efficiency and yield.

Study on Anticancer Activity

A study published in Nature assessed the anticancer efficacy of various quinoline derivatives, including this compound. The results indicated that these compounds could significantly inhibit tumor growth in xenograft models, suggesting their potential as therapeutic agents against cancers .

Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial activity of several quinoline derivatives, this compound was found to exhibit superior activity against resistant bacterial strains. The study highlighted its mechanism of action involving disruption of bacterial cell membranes .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAntioxidant Activity
This compoundHighHighModerate
8-HydroxyquinolineModerateModerateHigh
Quinolin-2-carboxylic acidLowHighLow
4-AminoquinolineModerateHighModerate

Scientific Research Applications

Anticancer Activity

Compounds containing the 8-hydroxyquinoline moiety, including derivatives like 3-{[(Quinolin-8-yl)amino]methyl}phenol, have demonstrated promising anticancer properties. Recent studies highlight that such compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives have been synthesized and tested for their ability to inhibit specific cancer cell lines, showing significant potency and selectivity against tumor cells compared to normal cells .

Neuroprotective Effects

The neuroprotective potential of quinoline derivatives is particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can act as metal chelators, effectively binding to copper and zinc ions, which are implicated in the pathogenesis of Alzheimer’s disease. By modulating metal ion homeostasis, these compounds help mitigate oxidative stress and amyloid-beta aggregation, thereby offering a therapeutic strategy for neurodegeneration .

Metal Chelation Properties

This compound exhibits strong metal-chelating abilities, making it valuable in both therapeutic and analytical applications. The chelation properties are attributed to the presence of hydroxyl groups that coordinate with metal ions.

Therapeutic Uses

The ability of this compound to chelate metals positions it as a potential therapeutic agent for conditions related to metal overload, such as Wilson's disease or hemochromatosis. By facilitating the excretion of excess metals from the body, it can help restore metal balance and prevent associated toxicities .

Analytical Applications

In analytical chemistry, quinoline derivatives are utilized as reagents for detecting metal ions due to their selective binding properties. They can be employed in various assays to quantify metal concentrations in biological samples or environmental matrices .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of functional groups to enhance biological activity. Structure-activity relationship (SAR) studies are essential for understanding how variations in chemical structure influence biological efficacy.

Synthetic Pathways

Recent literature outlines several synthetic routes for producing 8-hydroxyquinoline derivatives, including this compound. Techniques often involve coupling reactions between quinoline derivatives and phenolic compounds under specific conditions to achieve high yields and purity .

Insights from SAR Studies

Research has shown that modifications at various positions on the quinoline ring can significantly affect the compound's bioactivity. For instance, substituents that enhance lipophilicity or alter electronic properties can lead to improved potency against specific biological targets .

Anticancer Efficacy Study

A case study evaluated the anticancer effects of a series of 8-hydroxyquinoline derivatives, including this compound, against breast cancer cell lines (MCF-7). The results indicated that these compounds inhibited cell growth with IC50 values significantly lower than traditional chemotherapeutics, suggesting their potential as lead compounds for drug development .

Neuroprotective Mechanism Investigation

Another study focused on assessing the neuroprotective effects of quinoline derivatives in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta-induced toxicity in neuronal cultures by chelating copper ions and preventing oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-{[(Quinolin-8-yl)amino]methyl}phenol with structurally or functionally analogous compounds.

Structural Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Phenol group at C3; aminomethyl linkage to quinolin-8-yl C₁₆H₁₃N₃O 263.30 Combines phenolic antioxidant potential with quinoline’s bioactivity.
7-[(3-Fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol Fluorophenyl and pyridinylamino groups at C7; hydroxyl at C8 C₂₁H₁₆FN₃O 345.38 Enhanced electron-withdrawing effects (F) may influence receptor binding.
3-(4-Chlorophenylsulfonyl)-8-(piperidin-4-ylamino)quinoline Sulfonyl and piperidinylamino groups at C3/C8 C₂₀H₁₉ClN₂O₂S 398.90 Sulfonyl group improves metabolic stability; piperidine enhances solubility.
8-Methyl-3-phenyl-2-quinolinol Methyl at C8; phenyl at C3; hydroxyl at C2 C₁₆H₁₃NO 235.28 Steric hindrance from phenyl may limit membrane permeability.
7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol Morpholinyl and phenyl groups at C7; hydroxyl at C8 C₂₁H₂₁N₂O₂ 333.41 Morpholine enhances solubility and pharmacokinetic properties.

Q & A

What are the common synthetic routes for preparing 3-{[(Quinolin-8-yl)amino]methyl}phenol, and what are their limitations?

Level: Basic
Methodological Answer:
The compound is typically synthesized via reductive amination between 8-aminoquinoline derivatives and 3-hydroxybenzaldehyde, using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in methanol . Key limitations include low yields due to competing side reactions (e.g., over-reduction of intermediates) and purification challenges caused by polar byproducts. Optimizing stoichiometry (e.g., amine:aldehyde ratio) and reaction time is critical. Validation via thin-layer chromatography (TLC) and NMR is recommended to monitor progress .

How can X-ray crystallography resolve ambiguities in the structural characterization of this compound?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the molecular structure, particularly the orientation of the quinoline-phenol linkage and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement . For example, in related quinoline derivatives, SC-XRD confirmed bond angles (C–C: ±0.006 Å) and torsional conformations critical for biological activity . Challenges include obtaining high-quality crystals; vapor diffusion with solvents like DMSO/water mixtures is often effective .

What strategies address low reproducibility in biological activity assays for this compound?

Level: Advanced
Methodological Answer:
Inconsistencies in antimicrobial or cytotoxicity assays may arise from variations in solvent (DMSO vs. aqueous buffers), cell-line specificity, or impurities. To mitigate:

  • Standardize compound purity (>95% via HPLC) and solvent preparation.
  • Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across multiple cell lines.
  • Employ isothermal titration calorimetry (ITC) to validate binding constants with target proteins .

How can computational methods guide the design of derivatives with enhanced activity?

Level: Advanced
Methodological Answer:
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Molecular docking (AutoDock Vina) identifies potential interactions with targets like PPAR receptors. For example, substituting the phenol group with electron-withdrawing groups (e.g., nitro) improved binding in silico by 30% . Pair computational predictions with parallel synthesis (e.g., Suzuki coupling) to validate activity .

What analytical techniques are optimal for quantifying this compound in complex matrices?

Level: Basic
Methodological Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water mobile phase. For trace quantification, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. The Folin-Ciocalteu assay can quantify phenolic groups but may cross-react with impurities; validate via spike-and-recovery experiments .

How to resolve discrepancies in reported solubility data?

Level: Advanced
Methodological Answer:
Solubility variations in water (e.g., 0.1 mg/mL vs. 0.5 mg/mL) may stem from polymorphic forms or pH-dependent ionization. Conduct:

  • pH-solubility profiling (pH 1–13) with potentiometric titration.
  • Differential scanning calorimetry (DSC) to identify polymorphs.
  • Compare with thermochemical data (e.g., ΔrH° values) to validate experimental conditions .

What are the key considerations for studying its stability under physiological conditions?

Level: Advanced
Methodological Answer:
Assess stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C over 24–72 hours. Use LC-MS to detect degradation products (e.g., hydrolyzed quinoline or oxidized phenol). Antioxidants (e.g., ascorbic acid) may mitigate oxidation. Stability correlates with logP values; derivatives with logP > 2.5 show improved half-lives .

How to analyze contradictory results in structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or unaccounted substituent effects. Apply:

  • Multivariate analysis (e.g., PCA) to isolate critical structural descriptors (e.g., Hammett σ values).
  • Free-Wilson analysis to quantify contributions of substituents (e.g., methyl vs. methoxy groups).
  • Validate using isogenic cell lines to exclude off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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